N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide
Description
N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenoxypyridine moiety, which is known for its bioactive properties, and an oxane-3-carboxamide group, which adds to its chemical versatility.
Properties
IUPAC Name |
N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(13-5-4-10-21-12-13)19-14-8-9-16(18-11-14)22-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZOQDQNYGFZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide typically involves the reaction of 6-phenoxypyridine with oxane-3-carboxylic acid derivatives under specific conditions. Common reagents used in the synthesis include oxalyl chloride, dimethylformamide (DMF), and triethylamine (Et3N) as a base . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypyridine moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenoxypyridine moiety can form hydrogen bonds and π-π interactions with enzymes and proteins, inhibiting their activity . This interaction can disrupt biological pathways, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-bromopyridin-2-yl)oxane-3-carboxamide: This compound has a bromine atom instead of a phenoxy group, which alters its reactivity and bioactivity.
Indole 2 and 3-carboxamides: These compounds share the carboxamide group but have an indole scaffold, leading to different biological activities.
Uniqueness
N-(6-phenoxypyridin-3-yl)oxane-3-carboxamide is unique due to its phenoxypyridine moiety, which provides distinct bioactive properties and chemical versatility. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
